molecular formula C20H15N3O2S B2849405 (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile CAS No. 476670-89-0

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile

Cat. No.: B2849405
CAS No.: 476670-89-0
M. Wt: 361.42
InChI Key: YCSVKONGCBEHHS-BOPFTXTBSA-N
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Description

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a synthetic chemical building block and a potential bioactive agent for advanced research applications. This compound belongs to the class of heteroaryl-acrylonitriles, which have garnered significant interest in medicinal chemistry due to their versatile biological profiles . Structurally, it features a thiazole ring—a privileged scaffold in drug discovery—linked to a Z-configured acrylonitrile moiety, a configuration known to be critical for the biological activity of similar molecules . While specific data on this compound is emerging, research on highly analogous structures provides strong direction for its research value. Compounds within this chemical class have demonstrated potent growth inhibition against a diverse panel of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, and renal cancer, with activities reported in the sub-micromolar to low micromolar range . The mechanism of action for related acrylonitrile derivatives is multifaceted and may involve interaction with tubulin at the colchicine-binding site to disrupt microtubule polymerization , or the inhibition of key oncogenic kinases . Furthermore, molecular docking studies of similar molecules suggest potential for binding to epigenetic regulators like SIRT2 . Researchers can utilize this compound as a key intermediate in organic synthesis or as a core scaffold for developing novel therapeutic agents. It is supplied as a high-purity material to ensure experimental reproducibility. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-2-14-7-9-15(10-8-14)18-13-26-20(22-18)17(12-21)11-16-5-3-4-6-19(16)23(24)25/h3-11,13H,2H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSVKONGCBEHHS-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Critical Parameters :

  • Temperature control during thiazole formation to prevent decomposition.
  • Stoichiometric balance in the Knoevenagel step to minimize unreacted intermediates.
  • Solvent polarity adjustments to optimize crystallization .

How is the structural integrity and stereochemistry of this compound confirmed?

Methodological Answer:

Spectroscopic Analysis :

  • NMR : Compare 1^1H and 13^13C NMR peaks with predicted chemical shifts (e.g., thiazole protons at δ 7.2–8.1 ppm, nitrile C≡N at ~110 ppm) .
  • IR : Validate nitrile (C≡N) stretch at ~2200 cm1^{-1} and nitro (NO2_2) bands at ~1520/1350 cm1^{-1} .

X-ray Crystallography : Resolve the (Z)-configuration via single-crystal analysis, confirming dihedral angles between thiazole and acrylonitrile moieties (typically 15–30°) .

Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ at m/z 406.1) .

Advanced Research Questions

What computational strategies predict biological targets and interaction mechanisms for this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Prioritize binding pockets with high complementarity to the thiazole and nitrophenyl groups .

Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100 ns runs in GROMACS) to assess binding free energy (MM-PBSA/GBSA methods) .

QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with bioactivity using descriptors like logP and Hammett constants .

Validation : Confirm predictions via in vitro assays (e.g., enzyme inhibition IC50_{50}, cell viability assays) .

How can discrepancies in bioactivity data across studies be systematically addressed?

Methodological Answer:

Source Analysis : Compare compound purity (HPLC traces), storage conditions, and solvent systems used in assays .

Cell Line Variability : Test across multiple cell lines (e.g., NCI-60 panel) to identify tissue-specific effects. For example, GI50_{50} values for similar thiazoles range from 0.021–12.2 μM depending on cancer type .

Assay Protocol Harmonization : Standardize parameters (e.g., incubation time, serum concentration) to reduce inter-lab variability .

Mechanistic Follow-Up : Use transcriptomics/proteomics to identify off-target effects that may explain conflicting results .

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